LY404039

Description

LY404039 is a small molecule drug with a maximum clinical trial phase of I.

Properties

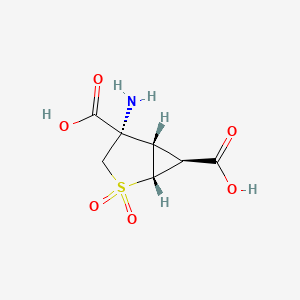

IUPAC Name |

(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6S/c8-7(6(11)12)1-15(13,14)4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDUGNCTZRCAHH-MDASVERJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C2S1(=O)=O)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]([C@@H]2[C@H]([C@@H]2S1(=O)=O)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212943 | |

| Record name | Pomaglumetad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635318-11-5 | |

| Record name | (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635318-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 404039 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pomaglumetad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMAGLUMETAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531QUG7P9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY404039

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of LY404039, a selective agonist for the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and mGluR3. The document delves into its molecular interactions, downstream signaling pathways, and its effects on neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound's pharmacological profile.

Core Mechanism of Action: Selective Agonism at mGlu2/3 Receptors

LY404039 acts as a potent and selective agonist at group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase. Their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Presynaptically, mGluR2 and mGluR3 function as autoreceptors and heteroreceptors to inhibit the release of glutamate and other neurotransmitters. This modulatory role in glutamatergic transmission is central to the therapeutic potential of LY404039 in psychiatric and neurological disorders.

Signaling Pathway of LY404039

The binding of LY404039 to presynaptic mGluR2/3 initiates a signaling cascade that results in the inhibition of neurotransmitter release. This process is primarily mediated by the Gαi/o subunit of the G-protein complex, which, upon activation, inhibits adenylyl cyclase, leading to reduced cAMP production. A decrease in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately impacting ion channel function and the machinery involved in synaptic vesicle fusion.

Quantitative Pharmacological Profile

The affinity and functional potency of LY404039 have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinities (Ki) of LY404039

| Receptor Subtype | Radioligand | Ki (nM) | Source |

| Human mGluR2 | [³H]LY341495 | 149 | [1] |

| Human mGluR3 | [³H]LY341495 | 92 | [1] |

| Rat Cortical mGluR2/3 | [³H]LY341495 | 88 | [1] |

| Human Dopamine (B1211576) D2 (High Affinity) | [³H]domperidone | 8.2 - 12.6 | [2][3] |

| Human Dopamine D2 (Low Affinity) | [³H]domperidone | 1640 | [3] |

Table 2: Functional Potency (EC50) of LY404039

| Assay | Cell Line | EC50 (nM) | Source |

| Inhibition of Forskolin-Stimulated cAMP Formation (mGluR2) | CHO cells expressing human mGluR2 | 23 | [1] |

| Inhibition of Forskolin-Stimulated cAMP Formation (mGluR3) | CHO cells expressing human mGluR3 | 48 | [1] |

| Stimulation of [³⁵S]GTPγS binding (Dopamine D2) | CHO cells expressing human D2Long receptors | 80 | [2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of LY404039.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of LY404039 for mGluR2, mGluR3, and dopamine D2 receptors.

Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2, mGluR3, or dopamine D2 receptors, or from rat cortical tissue. Cells or tissue are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Competition Binding Assay: Membranes are incubated with a fixed concentration of a specific radioligand ([³H]LY341495 for mGluR2/3 or [³H]domperidone for D2 receptors) and varying concentrations of unlabeled LY404039.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of LY404039 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) of LY404039 in inhibiting adenylyl cyclase activity.

Protocol:

-

Cell Culture: CHO cells stably expressing human mGluR2 or mGluR3 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Assay: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are pre-incubated with varying concentrations of LY404039 before being stimulated with forskolin, a direct activator of adenylyl cyclase.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

-

Data Analysis: The concentration of LY404039 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation is determined as the EC50 value.

In Vivo Microdialysis

Objective: To measure the effect of LY404039 on the extracellular levels of dopamine and serotonin (B10506) in the prefrontal cortex of awake, freely moving animals.

Protocol:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the medial prefrontal cortex of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: LY404039 is administered systemically (e.g., intraperitoneally).

-

Post-Drug Collection: Dialysate collection continues for several hours after drug administration.

-

Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the pre-drug baseline.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate the effect of LY404039 on synaptic transmission in striatal neurons.

Protocol:

-

Slice Preparation: Acute brain slices containing the striatum are prepared from rodents.

-

Recording: Whole-cell patch-clamp recordings are obtained from medium spiny neurons in the striatum.

-

Stimulation: Excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) are evoked by electrical stimulation of corticostriatal afferents.

-

Drug Application: LY404039 is bath-applied to the slice preparation.

-

Data Acquisition and Analysis: The amplitude and frequency of the evoked synaptic responses are measured before, during, and after the application of LY404039 to determine its effect on glutamatergic transmission.

Amphetamine-Induced Hyperlocomotion

Objective: To assess the potential antipsychotic-like activity of LY404039 in a preclinical animal model.

Protocol:

-

Habituation: Rodents are habituated to an open-field arena.

-

Drug Pre-treatment: Animals are pre-treated with either vehicle or various doses of LY404039.

-

Amphetamine Challenge: After a pre-treatment period, animals are administered amphetamine to induce hyperlocomotion.

-

Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period using an automated activity monitoring system.

-

Data Analysis: The effect of LY404039 on amphetamine-induced increases in locomotor activity is quantified and compared to the vehicle-treated group.

Effects on Neurotransmitter Systems

Glutamatergic System

As a primary mechanism, LY404039 reduces the presynaptic release of glutamate in brain regions with high expression of mGluR2/3, such as the cortex, hippocampus, and striatum. This is evidenced by its ability to suppress electrically evoked excitatory postsynaptic potentials in striatal neurons.

Dopaminergic and Serotonergic Systems

In vivo microdialysis studies have shown that LY404039 can increase the turnover of dopamine and serotonin in the prefrontal cortex. The precise mechanism for this effect is not fully elucidated but may involve indirect modulation through its primary action on glutamatergic neurons that regulate monoaminergic systems.

There is also evidence suggesting that LY404039 possesses partial agonist activity at the high-affinity state of the dopamine D2 receptor (D2High). This interaction is proposed to contribute to its potential antipsychotic effects by interfering with endogenous dopamine neurotransmission.

References

- 1. researchgate.net [researchgate.net]

- 2. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the Glutamate Agonist LY404,039 Binding to Nonstatic Dopamine Receptor D2 Dimer Structures and Consensus Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

LY404039: A Technical Guide to a Selective mGluR2/3 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LY404039, a potent and selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). LY404039 has been a significant pharmacological tool in neuroscience research and a candidate for the therapeutic intervention of neurological and psychiatric disorders. This document details the quantitative pharmacology of LY404039, the intricate signaling pathways it modulates, and the detailed experimental protocols used for its characterization. All data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction

LY404039, also known as pomaglumetad, is a conformationally constrained analog of glutamate that exhibits high selectivity and agonist activity at mGluR2 and mGluR3. These receptors are members of the Group II metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. Primarily located presynaptically, mGluR2/3 act as autoreceptors to inhibit glutamate release, thereby regulating synaptic plasticity and neuronal excitability. Their role in the pathophysiology of disorders such as schizophrenia, anxiety, and addiction has made them a key target for drug discovery. LY404039's favorable pharmacological profile has established it as a critical tool for elucidating the therapeutic potential of targeting mGluR2/3.

Quantitative Pharmacology of LY404039

The pharmacological activity of LY404039 has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity, functional potency, and selectivity.

Table 1: Binding Affinity of LY404039 at Human and Rat mGluR2/3

| Receptor | Species | Assay Type | Radioligand | Ki (nM) |

| mGluR2 | Human | Radioligand Binding | [3H]LY341495 | 149 |

| mGluR3 | Human | Radioligand Binding | [3H]LY341495 | 92 |

| Native mGluR2/3 | Rat | Radioligand Binding | [3H]LY341495 | 88 |

Table 2: Functional Potency of LY404039

| Assay | Cell Line/System | Parameter | EC50 (nM) |

| Forskolin-Stimulated cAMP Inhibition | CHO cells expressing human mGluR2 | Inhibition of cAMP | 23 |

| Forskolin-Stimulated cAMP Inhibition | CHO cells expressing human mGluR3 | Inhibition of cAMP | 48 |

| GTPγS Binding | Membranes with mGluR2/3 | G-protein activation | ~19 |

Table 3: Selectivity Profile of LY404039

| Receptor/Transporter Class | Selectivity |

| Other mGluR Subtypes (Group I, III) | >100-fold |

| Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate) | >100-fold |

| Various other GPCRs, ion channels, and transporters | >100-fold |

Signaling Pathways

Activation of mGluR2 and mGluR3 by LY404039 initiates a cascade of intracellular signaling events. These receptors are coupled to the Gαi/o family of G-proteins. Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. The decrease in cAMP subsequently reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can modulate other downstream effectors, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the modulation of ion channel activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize LY404039.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of LY404039 for mGluR2 and mGluR3.

-

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.

-

[3H]LY341495 (radioligand).

-

LY404039 (test compound).

-

Non-specific binding control (e.g., unlabeled glutamate at a high concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 2 mM CaCl2.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or unlabeled glutamate (for non-specific binding).

-

50 µL of various concentrations of LY404039.

-

50 µL of [3H]LY341495 (at a concentration near its Kd, e.g., 1-5 nM).

-

100 µL of the diluted membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of LY404039 by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

-

Forskolin-Stimulated cAMP Functional Assay

This assay measures the functional potency (EC50) of LY404039 by quantifying its ability to inhibit adenylyl cyclase activity.

-

Materials:

-

CHO cells stably expressing human mGluR2 or mGluR3.

-

LY404039.

-

Assay medium (e.g., HBSS with 20 mM HEPES).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque plates.

-

Plate reader compatible with the detection kit.

-

-

Procedure:

-

Culture the cells to confluency and seed them into 384-well plates.

-

On the day of the assay, replace the culture medium with Assay Medium.

-

Pre-incubate the cells with various concentrations of LY404039 for 15-30 minutes at room temperature.

-

Add forskolin to all wells (except for basal controls) to a final concentration that stimulates a submaximal level of cAMP (e.g., 1-5 µM).

-

Incubate for 30-60 minutes at room temperature.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Plot the cAMP levels against the concentration of LY404039 and determine the EC50 value using non-linear regression.

-

In Vivo Microdialysis

This technique is used to measure the effect of LY404039 on the extracellular levels of neurotransmitters like dopamine (B1211576) and serotonin (B10506) in specific brain regions of freely moving animals.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

LY404039.

-

HPLC system with electrochemical detection.

-

-

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Secure the cannula with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a 1-2 hour equilibration period.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer LY404039 (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.

-

Express the results as a percentage of the baseline neurotransmitter levels.

-

Conclusion

LY404039 is a well-characterized, potent, and selective mGluR2/3 agonist that has been instrumental in advancing our understanding of the role of these receptors in the central nervous system. Its ability to modulate glutamatergic neurotransmission underscores its potential as a therapeutic agent for a range of neuropsychiatric disorders. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working in this field, facilitating further investigation into the therapeutic applications of mGluR2/3 agonists.

a preclinical antipsychotic pharmacology of LY404039

An In-depth Technical Guide to the Preclinical Antipsychotic Pharmacology of LY404039

Introduction

LY404039, also known as pomaglumetad, is a structurally novel amino acid analog that has been extensively investigated for its potential antipsychotic and anxiolytic properties. It functions as a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, specifically mGluR2 and mGluR3.[1][2] The development of LY404039 was driven by the "glutamate hypothesis of schizophrenia," which posits that a dysfunction in glutamatergic neurotransmission is a key factor in the pathophysiology of the disorder.[3][4] Unlike conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors, LY404039 offers a novel mechanistic approach by modulating the glutamatergic system.[1][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of LY404039, detailing its mechanism of action, receptor binding and functional activity, efficacy in animal models, and the experimental protocols used in its evaluation. For clinical development, a methionine amide prodrug, LY2140023, was created to improve the low oral bioavailability of LY404039.[1][6]

Mechanism of Action

LY404039 exerts its primary pharmacological effects by activating mGluR2 and mGluR3. These G-protein coupled receptors are predominantly located presynaptically, where they function as autoreceptors to inhibit the release of glutamate in key brain regions implicated in schizophrenia, such as the prefrontal cortex, striatum, and hippocampus.[5][6] By activating these receptors, LY404039 effectively dampens excessive glutamatergic transmission.[5][7] The downstream signaling cascade involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) formation.[1][8]

While its primary targets are mGluR2/3, some research has suggested a potential secondary mechanism involving the dopamine D2 receptor. Studies have indicated that LY404039 may act as a partial agonist at the high-affinity state of the D2 receptor (D2High), which could contribute to its overall antipsychotic profile.[9][10] This dual action on both glutamate and dopamine systems could represent a unique therapeutic approach.[9] However, the predominant view is that its antipsychotic-like effects are mediated primarily through mGluR2 activation.[2][11]

Data Presentation: Quantitative Pharmacology

LY404039 demonstrates high potency and selectivity for mGluR2 and mGluR3. Its binding affinities and functional potencies have been characterized across various in vitro assays.

Table 1: Receptor Binding Affinities (Ki) of LY404039

| Receptor | Preparation | Ki (nM) | Reference(s) |

| Human mGluR2 | Recombinant cells | 149 | [7][8][12] |

| Human mGluR3 | Recombinant cells | 92 | [7][8][12] |

| Native Rat mGluR2/3 | Rat cortical neurons | 88 | [7][8] |

| Dopamine D2 (High Affinity State) | Rat striatal tissue / Cloned D2Long receptors | 8.2 - 12.6 | [9] |

LY404039 exhibits over 100-fold selectivity for mGluR2/3 compared to ionotropic glutamate receptors and glutamate transporters.[7]

Table 2: In Vitro Functional Potency (EC50) of LY404039

| Assay | Preparation | EC50 (nM) | Reference(s) |

| Inhibition of Forskolin-Stimulated cAMP Formation (h-mGluR2) | Cells expressing human mGluR2 | 23 | [8] |

| Inhibition of Forskolin-Stimulated cAMP Formation (h-mGluR3) | Cells expressing human mGluR3 | 48 | [8] |

| Suppression of Excitatory Postsynaptic Potentials (EPSPs) | Rat striatal spiny neurons | 141 | [8] |

| Suppression of 5-HT-induced Postsynaptic Currents | Rat prefrontal cortical slices | 82.3 | [8] |

| Stimulation of [35S]GTP-γ-S Incorporation (D2Long receptors) | Cells expressing D2Long receptors | 80 | [9] |

Preclinical Efficacy in Animal Models

The antipsychotic-like potential of LY404039 has been demonstrated in several well-established animal models that mimic aspects of schizophrenia. These models often involve inducing hyperlocomotion with psychostimulants like phencyclidine (PCP) or amphetamine (AMP).[3][11]

Table 3: Efficacy of LY404039 in Animal Models of Psychosis

| Animal Model | Species | Dose of LY404039 | Key Findings | Reference(s) |

| Amphetamine-Induced Hyperlocomotion | Mouse | 3-30 mg/kg, i.p. | Significantly reversed increases in ambulation and distance traveled. | [2][3] |

| Phencyclidine-Induced Hyperlocomotion | Mouse | 10 mg/kg, i.p. | Attenuated PCP-induced hyperlocomotion. | [2][3][13] |

| Conditioned Avoidance Responding | Rat | 3-10 mg/kg | Inhibited conditioned avoidance responding, predictive of antipsychotic efficacy. | [3] |

| Fear-Potentiated Startle | Rat | 3-30 µg/kg | Reduced fear-potentiated startle, indicating anxiolytic-like effects. | [3] |

| Marble Burying | Mouse | 3-10 mg/kg | Reduced marble burying, suggesting anxiolytic-like activity. | [3] |

Studies using knockout mice have been crucial in dissecting the specific roles of mGluR2 and mGluR3. These experiments revealed that the antipsychotic-like effects of LY404039 in PCP and amphetamine models are absent in mGluR2 knockout mice but are preserved in mGluR3 knockout mice.[2][11][14] This strongly indicates that mGluR2 is the primary target for the antipsychotic-like activity of LY404039.[6][11][15]

Neurochemical and Electrophysiological Effects

Consistent with its mechanism of action, LY404039 modulates neurotransmitter systems implicated in psychosis.

-

Neurochemical Effects: In microdialysis studies, LY404039 (10 mg/kg) was shown to increase the release and turnover of both dopamine and serotonin (B10506) specifically in the prefrontal cortex.[3] This effect is thought to be relevant to improving the negative and cognitive symptoms of schizophrenia.

-

Electrophysiological Effects: Electrophysiological studies have provided direct evidence of LY404039's ability to dampen excessive neuronal activity. It has been shown to:

Preclinical Safety and Tolerability

A significant advantage of LY404039's novel mechanism is its favorable side effect profile in preclinical models compared to existing antipsychotics. Importantly, at doses that showed antipsychotic-like efficacy (up to 30 mg/kg in rats), LY404039 did not produce motor impairment or sedative effects, as measured by rotarod performance and a lack of escape failures in the conditioned avoidance task.[3][4] This suggests a reduced risk of extrapyramidal symptoms and sedation, which are common dose-limiting side effects of many current antipsychotic medications.[4]

Experimental Protocols

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of LY404039 for specific receptors.

-

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from either cultured cells expressing recombinant human mGluR2 or mGluR3, or from rat brain tissue (e.g., cortex, striatum).

-

Radioligand: A specific radiolabeled ligand, such as [³H]LY341495 (for mGluR2/3) or [³H]domperidone (for D2 receptors), is used.

-

Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (LY404039).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of LY404039 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived using the Cheng-Prusoff equation.

-

Forskolin-Stimulated cAMP Formation Assay

-

Objective: To measure the functional agonist activity of LY404039 at Gi/o-coupled receptors like mGluR2/3.

-

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing human mGluR2 or mGluR3 are cultured.

-

Treatment: Cells are pre-incubated with varying concentrations of LY404039.

-

Stimulation: Adenylyl cyclase is then stimulated with forskolin (B1673556) to induce cAMP production.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The EC50 value is determined by calculating the concentration of LY404039 that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.[8]

-

Psychostimulant-Induced Hyperlocomotion

-

Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to reverse psychostimulant-induced hyperactivity.

-

Methodology:

-

Animals: Male mice or rats are used.

-

Apparatus: An open-field arena equipped with infrared beams or video tracking software to automatically record locomotor activity.

-

Habituation: Animals are placed in the arena for a 30-60 minute habituation period.

-

Drug Administration: Animals are pre-treated with either vehicle or LY404039 (e.g., 3-30 mg/kg, i.p.). After a set pre-treatment time (e.g., 30 minutes), they are administered a psychostimulant such as PCP (e.g., 7.5 mg/kg, i.p.) or amphetamine (e.g., 5 mg/kg, i.p.).[2]

-

Recording: Locomotor activity (e.g., distance traveled, horizontal beam breaks, rearing frequency) is recorded for a period of 60-90 minutes post-stimulant injection.

-

Data Analysis: The data are analyzed using ANOVA to compare the activity levels between treatment groups (e.g., Vehicle+Vehicle, Vehicle+PCP, LY404039+PCP). A significant reduction in locomotor activity in the LY404039+PCP group compared to the Vehicle+PCP group indicates antipsychotic-like efficacy.[2]

-

Conclusion

The preclinical pharmacological profile of LY404039 establishes it as a potent and selective mGluR2/3 agonist with a novel mechanism of action for the treatment of psychosis. Its efficacy in animal models predictive of antipsychotic activity, particularly its ability to reverse the effects of PCP and amphetamine, is primarily mediated through the activation of mGluR2.[11][14] Furthermore, its favorable preclinical safety profile, notably the absence of motor side effects, distinguished it from many existing antipsychotics.[3][4] While its clinical development was ultimately discontinued, the extensive preclinical research on LY404039 has provided invaluable proof of concept for the glutamatergic hypothesis of schizophrenia and continues to inform the development of new, non-dopaminergic therapeutic strategies for psychiatric disorders.[3]

References

- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 2. Evidence for the role of metabotropic glutamate (mGlu)2 not mGlu3 receptors in the preclinical antipsychotic pharmacology of the mGlu2/3 receptor agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Glutamate agonist LY404,039 for treating schizophrenia has affinity for the dopamine D2(High) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An agonist at glutamate and dopamine D2 receptors, LY404039 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for the Role of Metabotropic Glutamate (mGlu)2 Not mGlu3 Receptors in the Preclinical Antipsychotic Pharmacology of the mGlu2/3 Receptor Agonist (–)-(1 R, 4 S ,5 S ,6 S )-4-Amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic Acid (LY404039): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. LY404039 | mGlu2/3 agonist | Probechem Biochemicals [probechem.com]

- 13. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

Anxiolytic-Like Effects of LY404039 in Rodent Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY404039, also known as pomaglumetad, is a potent and selective agonist for the metabotropic glutamate (B1630785) receptor 2 and 3 (mGluR2/3).[1] These receptors are implicated in the modulation of glutamatergic neurotransmission, and their activation is a key area of investigation for novel therapeutic agents targeting psychiatric disorders, including anxiety and schizophrenia.[2][3] Preclinical studies in various rodent models have demonstrated the anxiolytic-like properties of LY404039, suggesting its potential as a novel treatment for anxiety disorders with a mechanism of action distinct from traditional anxiolytics.[1][2] This technical guide provides an in-depth overview of the anxiolytic-like effects of LY404039 in rodent models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

LY404039 exerts its effects by acting as a full agonist at group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[1] These receptors are primarily located presynaptically and function as autoreceptors and heteroreceptors to inhibit the release of glutamate and other neurotransmitters, such as GABA.[1] By activating these receptors, LY404039 reduces excessive glutamatergic activity in brain regions associated with fear and anxiety, such as the limbic and forebrain areas.[1] Furthermore, LY404039 has been shown to modulate other neurotransmitter systems, including increasing the turnover of serotonin (B10506) and dopamine (B1211576) in the prefrontal cortex, which may also contribute to its anxiolytic and antipsychotic-like effects.[1][2]

Caption: Proposed signaling pathway for the anxiolytic-like effects of LY404039.

Preclinical Evidence in Rodent Models

The anxiolytic-like properties of LY404039 have been evaluated in several established rodent models of anxiety. The following sections detail the experimental protocols and summarize the quantitative findings from these studies.

Fear-Potentiated Startle Test

The fear-potentiated startle test is a widely used model to assess fear and anxiety. It measures the increase in the startle reflex in the presence of a conditioned fear stimulus.

-

Apparatus: A startle chamber equipped with a load cell platform to detect whole-body startle responses and a speaker to deliver auditory stimuli.

-

Conditioning Phase: Rats are placed in the startle chamber and presented with a neutral conditioned stimulus (CS), typically a light or a tone, which is paired with an aversive unconditioned stimulus (US), such as a mild foot shock. This pairing occurs multiple times.

-

Testing Phase: On a subsequent day, animals are returned to the chamber and exposed to startle-eliciting auditory stimuli (e.g., loud white noise) both in the presence and absence of the CS.

-

Drug Administration: LY404039 or a vehicle is administered systemically before the testing phase.

-

Data Analysis: The amplitude of the startle response is recorded. The difference in startle amplitude in the presence versus the absence of the CS is calculated as the fear-potentiated startle. Anxiolytic compounds are expected to reduce this difference.

Caption: Experimental workflow for the Fear-Potentiated Startle Test.

| Species | Dose Range (µg/kg) | Effect on Fear-Potentiated Startle | Reference |

| Rat | 3 - 30 | Significant reduction | [2] |

Marble Burying Test

The marble burying test is used to assess anxiety and obsessive-compulsive-like behaviors in mice. Anxiolytic compounds typically reduce the number of marbles buried.

-

Apparatus: A standard mouse cage filled with a deep layer of bedding (e.g., 5 cm). A set number of marbles (e.g., 20-25) are evenly spaced on the surface of the bedding.

-

Habituation: Mice may be habituated to the testing room but not the apparatus.

-

Drug Administration: LY404039 or a vehicle is administered systemically prior to the test.

-

Testing Phase: Mice are individually placed in the cage and allowed to explore freely for a set duration (e.g., 30 minutes).

-

Data Analysis: At the end of the session, the number of marbles buried (at least two-thirds covered by bedding) is counted.

| Species | Dose Range (mg/kg) | Effect on Marble Burying | Reference |

| Mouse | 3 - 10 | Significant reduction | [2] |

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][5]

-

Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.[6]

-

Habituation: Animals are habituated to the testing room for at least 30 minutes before the test.

-

Drug Administration: LY404039 or a vehicle is administered systemically at a predetermined time before the test.

-

Testing Phase: Each rodent is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute session.[4]

-

Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.[4]

Caption: Experimental workflow for the Elevated Plus Maze Test.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[7][8] Anxiety is often inferred from the animal's tendency to remain in the periphery of the arena (thigmotaxis) versus exploring the center.

-

Apparatus: A square or circular arena with walls to prevent escape, typically with the floor divided into a central zone and a peripheral zone.[7]

-

Habituation: Animals are habituated to the testing room before the experiment.

-

Drug Administration: LY404039 or a vehicle is administered systemically prior to the test.

-

Testing Phase: Each animal is placed in the center or a corner of the open field and allowed to explore for a set duration (e.g., 5-10 minutes).[7]

-

Data Analysis: Locomotor activity (total distance traveled) and the time spent in the central versus peripheral zones are recorded and analyzed. Anxiolytic drugs are expected to increase the time spent in the central zone without significantly altering overall locomotor activity. Importantly, LY404039 did not produce sedative effects or motor impairment at doses that showed anxiolytic-like effects.[2]

Summary and Conclusion

LY404039, a selective mGluR2/3 agonist, has demonstrated clear anxiolytic-like effects in multiple rodent models, including the fear-potentiated startle and marble burying tests.[2] Its mechanism of action, centered on the modulation of presynaptic glutamate release, presents a novel approach to the treatment of anxiety disorders.[1] The preclinical data indicate that LY404039 is effective at doses that do not induce sedation or motor impairment, a significant advantage over some existing anxiolytics.[2] These findings strongly support the continued investigation of mGluR2/3 agonists as a promising new class of therapeutic agents for anxiety and related psychiatric conditions.[3]

Caption: General workflow for in-vivo rodent studies of anxiolytic compounds.

References

- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 2. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promise of mGluR2/3 activators in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

LY404039: A Deep Dive into its Modulation of Glutamatergic Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LY404039, also known as pomaglumetad, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3.[1] Extensive preclinical and clinical research has focused on its role in modulating glutamatergic neurotransmission, with significant implications for the treatment of psychiatric disorders such as schizophrenia and anxiety.[2][3] This technical guide provides a comprehensive overview of LY404039's mechanism of action, its quantitative pharmacological profile, detailed experimental protocols from key studies, and visual representations of its signaling pathways and experimental workflows. The central thesis of its action revolves around the activation of presynaptic mGluR2/3, which leads to a reduction in glutamate release, thereby dampening excessive glutamatergic activity implicated in various neuropathologies.[1][4]

Core Mechanism of Action: Targeting mGluR2/3

LY404039 is an amino acid analog that acts as a highly selective agonist at mGluR2 and mGluR3.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] A key feature of these receptors is their predominant localization on presynaptic terminals of glutamatergic neurons, where they function as autoreceptors.[5][6] By activating these presynaptic autoreceptors, LY404039 effectively reduces the release of glutamate into the synaptic cleft.[1][4] This mechanism provides a targeted approach to attenuate excessive glutamatergic signaling, which is hypothesized to be a core pathophysiological feature of disorders like schizophrenia.[3][7]

Signaling Pathway of LY404039

Caption: Signaling cascade initiated by LY404039 binding to presynaptic mGluR2/3.

Quantitative Pharmacological Data

The potency and selectivity of LY404039 have been extensively characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Species | Ki (nM) | Reference |

| mGluR2 | Human | 149 | [8][9][10] |

| mGluR3 | Human | 92 | [8][9][10] |

| Native mGluR2/3 | Rat | 88 | [10][11] |

LY404039 demonstrates high affinity for both mGluR2 and mGluR3, with a slightly higher preference for mGluR3.[8][9][10] Importantly, it exhibits over 100-fold selectivity for mGluR2/3 compared to ionotropic glutamate receptors and other neurotransmitter receptors.[4][8]

Table 2: Functional Potency (EC50)

| Assay | Receptor | EC50 (nM) | Reference |

| Inhibition of forskolin-stimulated cAMP formation | Human mGluR2 | 23 | [11] |

| Inhibition of forskolin-stimulated cAMP formation | Human mGluR3 | 48 | [11] |

| Reduction of Excitatory Postsynaptic Potentials (EPSPs) | Rat Striatal Neurons | 141 | [11] |

| Suppression of 5-HT-induced Postsynaptic Currents | Rat Prefrontal Cortex | 82.3 | [11] |

These functional assays confirm that LY404039 is a potent agonist at mGluR2/3, leading to downstream effects on neuronal excitability.[11]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the glutamatergic modulatory effects of LY404039.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is employed to measure the effect of LY404039 on synaptic transmission and neuronal excitability.

Objective: To determine the effect of LY404039 on excitatory postsynaptic potentials (EPSPs) in striatal neurons.[4]

Methodology:

-

Slice Preparation: Coronal brain slices (300-400 µm) containing the striatum are prepared from adult rats.

-

Recording: Whole-cell patch-clamp recordings are obtained from medium spiny neurons.

-

Stimulation: A bipolar stimulating electrode is placed in the cortex or corpus callosum to evoke synaptic responses.

-

Drug Application: LY404039 is bath-applied at varying concentrations. The selective mGluR2/3 antagonist LY341495 can be used to confirm the specificity of the effects.[4]

-

Data Analysis: Changes in the amplitude and frequency of evoked EPSPs are measured and analyzed.

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

In Vivo Microdialysis

Microdialysis allows for the in vivo measurement of neurotransmitter levels in specific brain regions.

Objective: To assess the effect of LY404039 on monoamine (dopamine and serotonin) release and turnover in the prefrontal cortex.[2]

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the medial prefrontal cortex of awake, freely moving rats.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

-

Drug Administration: LY404039 is administered systemically (e.g., intraperitoneally).

-

Sample Analysis: The concentration of dopamine (B1211576), serotonin (B10506), and their metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Caption: Workflow for in vivo microdialysis experiments.

Behavioral Assays in Animal Models

Various behavioral paradigms are used to evaluate the antipsychotic-like and anxiolytic-like effects of LY404039.

Objective: To determine the efficacy of LY404039 in animal models predictive of antipsychotic and anxiolytic activity.[2]

Key Models:

-

Amphetamine- and Phencyclidine (PCP)-Induced Hyperlocomotion: This model assesses the ability of a compound to reverse the psychostimulant-induced increase in motor activity, a proxy for psychotic symptoms. LY404039 has been shown to attenuate hyperlocomotion induced by both amphetamine (3-30 mg/kg) and PCP (10 mg/kg).[2]

-

Conditioned Avoidance Responding (CAR): This test evaluates the antipsychotic potential of a drug by measuring its ability to suppress a learned avoidance response without causing sedation. LY404039 inhibits conditioned avoidance responding at doses of 3-10 mg/kg.[2]

-

Fear-Potentiated Startle: This model is used to assess anxiolytic-like effects by measuring the potentiation of the startle reflex by a conditioned fear stimulus. LY404039 reduces fear-potentiated startle in rats at doses of 3-30 µg/kg.[2]

-

Marble Burying: This is another test for anxiolytic-like activity, where a reduction in the number of marbles buried by mice is indicative of an anxiolytic effect. LY404039 reduces marble burying in mice at doses of 3-10 mg/kg.[2]

Impact on Glutamatergic and Other Neurotransmitter Systems

The primary effect of LY404039 is the modulation of glutamatergic activity. However, due to the intricate interplay of neurotransmitter systems in the brain, its effects extend to other systems as well.

-

Glutamatergic System: As detailed, LY404039 reduces presynaptic glutamate release.[1][4] This is particularly relevant in brain regions with high densities of mGluR2/3, such as the prefrontal cortex, striatum, and hippocampus.[5][6]

-

Dopaminergic and Serotonergic Systems: Studies have shown that LY404039 can increase dopamine and serotonin release and turnover in the prefrontal cortex.[2] This effect is thought to be secondary to the modulation of glutamate release, as glutamatergic neurons regulate the activity of dopaminergic and serotonergic neurons. This modulation of mesocortical neurotransmission is a key aspect of its potential therapeutic mechanism.[2]

Clinical Significance and Future Directions

LY404039, and its prodrug LY2140023, have been investigated in clinical trials for the treatment of schizophrenia.[3][7] Initial Phase 2 trials showed promising results, with improvements in both positive and negative symptoms of schizophrenia.[3][7] However, subsequent Phase 3 trials did not meet their primary endpoints, leading to the discontinuation of its development by Eli Lilly.[1]

Despite the clinical trial outcomes, the study of LY404039 has been instrumental in advancing our understanding of the role of glutamatergic dysfunction in psychiatric disorders.[2] It has validated the mGluR2/3 as a viable therapeutic target and has spurred the development of other mGluR modulators, including positive allosteric modulators (PAMs), which may offer a more nuanced approach to receptor modulation. The extensive preclinical data on LY404039 continues to be a valuable resource for researchers in the field of neuropsychopharmacology.

Conclusion

LY404039 is a well-characterized mGluR2/3 agonist that modulates glutamatergic activity primarily by reducing presynaptic glutamate release. Its pharmacological profile has been extensively documented through a variety of in vitro and in vivo experimental paradigms. While its clinical development for schizophrenia was halted, the wealth of data generated from studies on LY404039 has significantly contributed to the understanding of glutamatergic pathways in psychiatric illness and continues to inform the development of novel therapeutic strategies targeting this critical neurotransmitter system.

References

- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 2. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 4. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. LY404039 | mGlu2/3 agonist | Probechem Biochemicals [probechem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

The Discovery and Development of LY404039: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY404039 is a potent and selective agonist for the metabotropic glutamate (B1630785) 2 and 3 (mGlu2/3) receptors, which emerged from a research program aimed at exploring novel, non-dopaminergic mechanisms for the treatment of psychiatric disorders such as schizophrenia.[1][2] This technical guide provides an in-depth overview of the discovery, preclinical characterization, and clinical development of LY404039, with a focus on its pharmacological properties, key experimental data, and the signaling pathways it modulates. Due to poor oral bioavailability of LY404039, clinical development focused on its prodrug, pomaglumetad methionil (LY2140023).[2][3]

Introduction: The Glutamate Hypothesis of Schizophrenia

The development of LY404039 was driven by the growing body of evidence supporting the glutamate hypothesis of schizophrenia. This hypothesis posits that a dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of the disorder.[4][5][6] Agonism of mGlu2/3 receptors, which are predominantly presynaptic and negatively modulate glutamate release, was identified as a promising therapeutic strategy to attenuate excessive glutamatergic activity.[7][8] LY404039 was developed as a tool to probe this hypothesis and as a potential therapeutic agent.[1][2]

Synthesis and Physicochemical Properties

LY404039, with the chemical name (−)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a rigid amino acid analog.[2][3] The synthesis of its prodrug, pomaglumetad methionil, involved the preparation of an intermediate, LY-389795, followed by oxidation to pomaglumetad and subsequent coupling with L-methionine.[3] This prodrug strategy was employed to enhance oral absorption and bioavailability, with pomaglumetad methionil being efficiently hydrolyzed to the active compound, LY404039, in vivo.[3][9]

In Vitro Pharmacology

Receptor Binding Affinity

LY404039 demonstrates high affinity and selectivity for human mGlu2 and mGlu3 receptors. Competitive radioligand binding assays are utilized to determine the inhibition constant (Ki) of the compound against various receptors.[10][11][12]

Table 1: Receptor Binding Affinity of LY404039

| Receptor Target | Ki (nM) | Reference |

| Human mGlu2 | 149 | [10][11][12] |

| Human mGlu3 | 92 | [10][11][12] |

| Rat native mGlu2/3 | 88 | [10][11] |

| Dopamine (B1211576) D2 (High Affinity State) | 8.2 - 12.6 | [13] |

Note: While primarily an mGlu2/3 agonist, some studies have reported affinity for the high-affinity state of the dopamine D2 receptor, suggesting a potential for a partial agonist action at this site.[13][14][15][16]

Functional Potency

The functional activity of LY404039 as an mGlu2/3 receptor agonist is typically assessed by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) formation in cells expressing the recombinant human receptors.[10][11][17]

Table 2: Functional Potency of LY404039

| Assay | Cell Line | EC50 (nM) | Reference |

| Inhibition of forskolin-stimulated cAMP formation | CHO cells expressing human mGlu2 | 23 | [10][11] |

| Inhibition of forskolin-stimulated cAMP formation | CHO cells expressing human mGlu3 | 48 | [10][11] |

| Suppression of 5-HT-induced EPSCs | Rat prefrontal cortical slices | 82.3 | [10][11] |

| Decrease of Excitatory Postsynaptic Potentials (EPSPs) | Rat striatal spiny neurons | 141 | [10][11] |

Preclinical Pharmacology

LY404039 has been extensively evaluated in various animal models predictive of antipsychotic and anxiolytic activity.[1]

Animal Models of Psychosis

Table 3: Efficacy of LY404039 in Animal Models of Psychosis

| Model | Species | Endpoint | Active Dose Range | Reference |

| Amphetamine-induced hyperlocomotion | Rat | Reduction of hyperlocomotion | 3-30 mg/kg | [1] |

| Phencyclidine (PCP)-induced hyperlocomotion | Mouse | Reduction of hyperlocomotion | 10 mg/kg | [1][18] |

| Conditioned Avoidance Responding | Rat | Inhibition of avoidance response | 3-10 mg/kg | [1] |

Animal Models of Anxiety

Table 4: Efficacy of LY404039 in Animal Models of Anxiety

| Model | Species | Endpoint | Active Dose Range | Reference |

| Fear-Potentiated Startle | Rat | Reduction of startle response | 3-30 µg/kg | [1] |

| Marble Burying | Mouse | Reduction in burying behavior | 3-10 mg/kg | [1] |

Mechanism of Action and Signaling Pathways

LY404039 exerts its effects through the activation of mGlu2 and mGlu3 receptors, which are G protein-coupled receptors (GPCRs) linked to the Gi/o signaling pathway.[7][19]

Upon binding of LY404039, the mGlu2/3 receptor activates the inhibitory G protein, Gi/o.[7] This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[17][19] The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, including ion channels and transcription factors, ultimately resulting in a dampening of neuronal excitability and a reduction in neurotransmitter release.[19]

Clinical Development of Pomaglumetad Methionil (LY2140023)

Due to the low oral bioavailability of LY404039, a prodrug, pomaglumetad methionil (LY2140023), was developed for clinical trials.[2][3]

Phase II Clinical Trials

Phase II studies were designed to evaluate the efficacy, safety, and tolerability of pomaglumetad methionil in patients with schizophrenia.[3][20]

Table 5: Overview of a Phase II Clinical Trial for Pomaglumetad Methionil

| Study Identifier | Design | Patient Population | Treatment Arms | Primary Outcome | Key Findings | Reference |

| HBBR (NCT00845026) | Multicenter, randomized, open-label | Patients with schizophrenia with prominent negative symptoms | Pomaglumetad methionil (40 mg BID) vs. Standard of Care (olanzapine, risperidone (B510), or aripiprazole) | Time to discontinuation due to lack of tolerability | No significant difference in time to discontinuation. Pomaglumetad methionil was associated with less weight gain and extrapyramidal symptoms but more gastrointestinal side effects. | [10][20] |

Phase III Clinical Trials

Phase III trials were conducted to confirm the efficacy and further assess the safety profile of pomaglumetad methionil in a larger patient population.[1][19]

Table 6: Overview of a Phase III Clinical Trial for Pomaglumetad Methionil

| Study Identifier | Design | Patient Population | Treatment Arms | Primary Outcome | Key Findings | Reference |

| NCT01328093 | Multicenter, randomized, double-blind | Patients with schizophrenia | Pomaglumetad methionil (flexibly dosed) vs. Aripiprazole | Change in weight | Pomaglumetad methionil resulted in significantly less weight gain than aripiprazole. However, it was less effective in improving PANSS total scores. The development program was ultimately discontinued (B1498344) due to lack of efficacy in pivotal trials. | [1][19] |

Despite promising preclinical data and a novel mechanism of action, the clinical development of pomaglumetad methionil was terminated after failing to demonstrate sufficient efficacy in Phase III trials.[1][21]

Experimental Protocols

Receptor Binding Assay (General Protocol)

Receptor binding assays are performed to determine the affinity of a compound for its target receptor.[22][23]

-

Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., human mGlu2 or mGlu3) are prepared from cultured cells.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the receptor and varying concentrations of the unlabeled test compound (LY404039).

-

Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of LY404039 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the functional consequence of mGlu2/3 receptor activation.[9][17][24]

-

Cell Culture: Cells stably expressing the human mGlu2 or mGlu3 receptor are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are then stimulated with forskolin (B1673556) (an activator of adenylyl cyclase) in the presence of varying concentrations of LY404039.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, AlphaScreen).

-

Data Analysis: The concentration of LY404039 that produces a 50% inhibition of the forskolin-stimulated cAMP accumulation (EC50) is determined by non-linear regression analysis.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the antipsychotic potential of a compound.[6][25][26][27][28]

-

Acclimation: Mice are individually placed in open-field activity chambers and allowed to acclimate for a period of time (e.g., 30-60 minutes).

-

Drug Administration: Mice are administered LY404039 or vehicle intraperitoneally (i.p.).

-

PCP Administration: After a pre-treatment period (e.g., 30 minutes), mice are administered PCP (e.g., 5-10 mg/kg, i.p.) to induce hyperlocomotion.

-

Locomotor Activity Recording: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system.

-

Data Analysis: The total locomotor activity is compared between the different treatment groups to determine if LY404039 attenuates the PCP-induced hyperlocomotion.

Conditioned Avoidance Responding (CAR) in Rats

The CAR test is a predictive model for antipsychotic efficacy.[4][29][30][31][32]

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock.

-

Acquisition Training: Rats are trained over several sessions to associate a conditioned stimulus (CS), such as a tone or light, with an upcoming unconditioned stimulus (US), a mild footshock. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.

-

Drug Testing: Once the avoidance response is acquired, rats are treated with LY404039 or vehicle before a test session.

-

Test Session: During the test session, the CS is presented, and the number of successful avoidance responses is recorded.

-

Data Analysis: The percentage of avoidance responses is calculated and compared between the drug-treated and vehicle-treated groups. A decrease in avoidance responding without a significant effect on escape from the shock (if the animal fails to avoid) is indicative of antipsychotic-like activity.

Fear-Potentiated Startle (FPS) in Rats

The FPS paradigm is a model of conditioned fear and is sensitive to anxiolytic agents.[7][13][14][18][33]

-

Apparatus: A startle chamber equipped to deliver a loud acoustic stimulus and a conditioned stimulus (e.g., a light).

-

Conditioning: On the first day, rats are placed in the chamber and presented with pairings of the conditioned stimulus (CS; e.g., a light) and an aversive unconditioned stimulus (US; e.g., a mild footshock).

-

Testing: On the following day, rats are placed back in the chamber and presented with acoustic startle stimuli alone or preceded by the CS.

-

Drug Administration: LY404039 or vehicle is administered before the testing session.

-

Data Analysis: The amplitude of the startle response is measured. Fear-potentiated startle is the increase in the startle response when the acoustic stimulus is preceded by the conditioned stimulus. The effect of LY404039 on reducing this potentiation is assessed.

Conclusion

LY404039 is a seminal compound in the exploration of glutamatergic modulation for the treatment of psychiatric disorders. Its high potency and selectivity for mGlu2/3 receptors provided a valuable tool for validating this therapeutic target in preclinical models. While the clinical development of its prodrug, pomaglumetad methionil, was ultimately unsuccessful in demonstrating robust efficacy for schizophrenia, the research surrounding LY404039 has significantly advanced our understanding of the role of glutamate in neuropsychiatric conditions and continues to inform the development of novel therapeutic strategies. The compound's well-characterized preclinical profile and mechanism of action make it an important reference compound for researchers in the field of drug discovery and neuroscience.

References

- 1. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. selleckchem.com [selleckchem.com]

- 13. med-associates.com [med-associates.com]

- 14. Fear-Potentiated Startle in Rats Is Mediated by Neurons in the Deep Layers of the Superior Colliculus/Deep Mesencephalic Nucleus of the Rostral Midbrain through the Glutamate Non-NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. An agonist at glutamate and dopamine D2 receptors, LY404039 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Experimental schizophrenia drug failed clinical trial [healio.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. resources.revvity.com [resources.revvity.com]

- 25. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 30. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 31. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 32. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Delayed development of fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of LY404039

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY404039, also known as pomaglumetad, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Its unique chemical structure and pharmacological profile have positioned it as a significant tool in neuroscience research, particularly in the investigation of neuropsychiatric disorders such as schizophrenia and anxiety. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of LY404039. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate the replication and extension of pivotal studies. Furthermore, this document includes visualizations of the canonical signaling pathway of LY404039 and a representative experimental workflow to provide a clear and concise understanding of its mechanism and experimental application.

Chemical Structure and Physicochemical Properties

LY404039 is a rigid analogue of the neurotransmitter glutamate, with a chemical formula of C₇H₉NO₆S and a molecular weight of 235.21 g/mol .[1] Its systematic IUPAC name is (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid.[1] The unique bicyclic structure confers high selectivity for mGluR2 and mGluR3.

Table 1: Chemical Identifiers of LY404039

| Identifier | Value |

| IUPAC Name | (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid |

| Synonyms | Pomaglumetad |

| CAS Number | 635318-11-5 |

| Chemical Formula | C₇H₉NO₆S |

| Molecular Weight | 235.21 g/mol |

| SMILES String | C1--INVALID-LINK--=O)C(=O)O">C@(C(=O)O)N |

Table 2: Physicochemical Properties of LY404039

| Property | Value |

| Physical Appearance | Crystalline solid |

| Solubility | DMSO: SolubleWater: InsolubleEthanol: Insoluble |

| Storage | Store at -20°C |

Pharmacological Properties and Mechanism of Action

LY404039 is a selective agonist at mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) negatively coupled to adenylyl cyclase.[2] Activation of these presynaptic receptors leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates neurotransmitter release. This mechanism is particularly relevant in glutamatergic neurons, where activation of mGluR2/3 autoreceptors inhibits the release of glutamate.

Signaling Pathway of LY404039

Caption: Canonical signaling pathway of LY404039 at presynaptic mGluR2/3.

Table 3: Pharmacological Data for LY404039

| Parameter | Receptor | Value | Assay Type |

| Ki | human mGluR2 | 149 ± 11 nM | Radioligand Binding |

| Ki | human mGluR3 | 92 ± 14 nM | Radioligand Binding |

| EC₅₀ | human mGluR2 | 23 nM | cAMP Formation Assay |

| EC₅₀ | human mGluR3 | 48 nM | cAMP Formation Assay |

Key Experimental Protocols

This section provides detailed methodologies for foundational in vitro and in vivo assays used to characterize the pharmacological profile of LY404039.

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of LY404039 for mGluR2 and mGluR3.

Materials:

-

Cell membranes prepared from cells expressing human mGluR2 or mGluR3.

-

[³H]LY341495 (radioligand).

-

LY404039 (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂ and 2 mM CaCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of LY404039 in binding buffer.

-

In a 96-well plate, add cell membranes, [³H]LY341495, and either vehicle or varying concentrations of LY404039.

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-labeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of LY404039 to inhibit adenylyl cyclase activity following mGluR2/3 activation.

Materials:

-

CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.

-

LY404039.

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit).

-

Cell culture medium.

Procedure:

-